3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Substitution Reactions: The introduction of hexyl, dimethyl, and phenylethoxy groups is achieved through various substitution reactions. These reactions often require specific catalysts and reagents such as Lewis acids or bases.
Oxidation and Reduction Steps: Depending on the desired functional groups, oxidation or reduction reactions may be employed. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones. Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: Lacks the hexyl group, which may influence its chemical properties and biological activities.
3-hexyl-4,8-dimethyl-2H-chromen-2-one: Missing the phenylethoxy group, potentially altering its reactivity and applications.
Uniqueness
3-hexyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H30O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C26H30O4/c1-5-6-7-11-14-22-17(2)21-15-16-23(18(3)25(21)30-26(22)28)29-19(4)24(27)20-12-9-8-10-13-20/h8-10,12-13,15-16,19H,5-7,11,14H2,1-4H3 |
InChI Key |
OWDFCCXBJJHINM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
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